methyl 3-fluorobutanoate
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Overview
Description
Methyl 3-fluorobutanoate is an organic compound belonging to the family of esters. It is a colorless liquid with a fruity odor and has various applications in scientific research and industry. The compound is known for its unique physical and chemical properties, making it a valuable substance in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluorobutanoate can be synthesized through the esterification of 3-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester can be hydrolyzed to produce 3-fluorobutanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products Formed:
Substitution: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: 3-fluorobutanoic acid and methanol.
Reduction: 3-fluorobutanol.
Scientific Research Applications
Methyl 3-fluorobutanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent due to its fruity odor.
Mechanism of Action
The mechanism of action of methyl 3-fluorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
Methyl butanoate: Similar ester structure but without the fluorine atom.
Ethyl 3-fluorobutanoate: Similar structure with an ethyl group instead of a methyl group.
3-fluorobutanoic acid: The acid form of the compound without the ester group.
Uniqueness: Methyl 3-fluorobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
2253-24-9 |
---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.1 |
Purity |
95 |
Origin of Product |
United States |
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